ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core substituted with multiple functional groups. Key structural elements include:
- Cyclohepta[b]thiophene scaffold: A seven-membered cycloheptane ring fused with a thiophene moiety, providing a rigid hydrophobic core .
- Ethyl carboxylate group: Positioned at the 3-carbon of the thiophene ring, enhancing lipophilicity and influencing molecular interactions .
- Triazole-thioacetamido side chain: A 1,2,4-triazole ring substituted with a phenethyl group and a 4-nitrobenzamido-methyl moiety, connected via a thioacetamido linker.
The 4-nitrobenzamido group is a strong electron-withdrawing substituent, which may modulate electronic properties and binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-2-44-31(41)28-24-11-7-4-8-12-25(24)46-30(28)34-27(39)20-45-32-36-35-26(37(32)18-17-21-9-5-3-6-10-21)19-33-29(40)22-13-15-23(16-14-22)38(42)43/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-20H2,1H3,(H,33,40)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPONGDIZAZYUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 600.71 g/mol. The structure features several functional groups, including a triazole ring and thiophene moieties, which are known to influence biological activity.
Structural Overview
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for its pharmacological properties. |
| Thiophene Moiety | A sulfur-containing five-membered ring that enhances the compound's reactivity and biological interactions. |
| Nitrobenzamide Group | This group is often associated with antimicrobial activity. |
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacteria and fungi. In a study focusing on similar compounds, derivatives displayed moderate activities against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Antioxidant Properties
The antioxidant potential of this compound has been explored in various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Inhibitory Effects on Enzymes
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, triazole derivatives have been noted for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory responses . This inhibition could suggest therapeutic applications in conditions like asthma or arthritis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited effective inhibition zones against Escherichia coli and Klebsiella pneumoniae .
- Antioxidant Activity : Another study assessed the antioxidant capacity of various triazole compounds using DPPH radical scavenging assays. Results indicated that certain derivatives had IC50 values comparable to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the cyclohepta[b]thiophene core and side chains. Key examples include:
Computational and Spectral Comparisons
- Tanimoto similarity : The compound’s complexity reduces its similarity to simpler analogs. For example, it shares <50% similarity with 4-nitrobenzamido derivatives (e.g., compound in ) using MACCS fingerprints .
- NMR/HRMS : Distinct peaks for the phenethyl (δ ~2.7–3.2 ppm, multiplet) and nitrobenzamido protons (δ ~8.2–8.5 ppm, aromatic) differentiate it from analogs like the 4-methoxy derivative (δ ~3.8 ppm, singlet for OCH₃) .
- IR spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm key functional groups .
Physicochemical Properties
The higher molecular weight and logP of the target compound suggest reduced aqueous solubility compared to simpler analogs, which may impact bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
